

# Application Notes: N,N-Dimethyltetradecylamine in Nanoparticle Synthesis for Advanced Drug Delivery

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## Compound of Interest

Compound Name: *N,N-Dimethyltetradecylamine*

Cat. No.: B030355

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## Introduction

**N,N-Dimethyltetradecylamine** is a tertiary amine lipid that is increasingly being investigated for its role as a cationic or ionizable lipid in the formulation of lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs). These nanoparticles serve as potent delivery vehicles for a range of therapeutic payloads, including small molecules, proteins, and nucleic acids like siRNA and mRNA. The protonatable tertiary amine group of **N,N-Dimethyltetradecylamine** allows for electrostatic interactions with negatively charged cargo and cellular membranes, which is crucial for efficient encapsulation and cellular uptake. Its long alkyl chain contributes to the lipid core's structural integrity and hydrophobicity.

## Mechanism of Action in Drug Delivery

The effectiveness of nanoparticles containing **N,N-Dimethyltetradecylamine** in drug delivery is attributed to several key physicochemical properties. The cationic nature of the lipid at acidic pH facilitates the condensation of nucleic acids and promotes interaction with the negatively charged cell surface, leading to enhanced endocytosis.<sup>[1]</sup> Inside the cell, the nanoparticles are trafficked to endosomes. The "proton sponge" effect, where the tertiary amine becomes protonated in the acidic endosomal environment, can lead to osmotic swelling and rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.<sup>[1]</sup> This pH-sensitive behavior makes **N,N-Dimethyltetradecylamine** a valuable component for designing intelligent drug delivery systems that release their payload in response to specific physiological cues.

## Physicochemical Properties of N,N-Dimethyltetradecylamine-based Nanoparticles

The physicochemical characteristics of nanoparticles are critical determinants of their in vitro and in vivo performance. Key parameters such as particle size, polydispersity index (PDI), and zeta potential are influenced by the formulation composition and process parameters.

Parameter	Typical Range	Significance in Drug Delivery
Particle Size (nm)	50 - 200	Influences biodistribution, cellular uptake, and clearance from circulation. Smaller particles often exhibit prolonged circulation times. <a href="#">[2]</a> <a href="#">[3]</a>
Polydispersity Index (PDI)	< 0.3	Indicates the uniformity of the nanoparticle population. A lower PDI is desirable for consistent performance and predictable in vivo behavior. <a href="#">[3]</a>
Zeta Potential (mV)	+10 to +40	Represents the surface charge of the nanoparticles. A positive zeta potential facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. <a href="#">[1]</a>
Encapsulation Efficiency (%)	> 80%	The percentage of the drug that is successfully entrapped within the nanoparticle. High encapsulation efficiency is crucial for therapeutic efficacy and minimizing off-target effects. <a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: Synthesis of N,N-Dimethyltetradecylamine-based Solid Lipid Nanoparticles (SLNs) by Emulsification-Ultrasonication

This protocol describes a common method for preparing SLNs where **N,N-Dimethyltetradecylamine** is used as a cationic lipid.

Materials:

- **N,N-Dimethyltetradecylamine**
- Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
- Helper Lipid (e.g., Cholesterol)
- Surfactant (e.g., Poloxamer 188, Tween® 80)
- Hydrophobic drug
- Chloroform or other suitable organic solvent
- Deionized water

Equipment:

- High-speed homogenizer
- Probe sonicator
- Magnetic stirrer with heating plate
- Rotary evaporator (optional)
- Particle size and zeta potential analyzer
- High-performance liquid chromatography (HPLC) system

## Procedure:

- Preparation of the Lipid Phase:
  - Dissolve **N,N-Dimethyltetradecylamine**, the solid lipid, helper lipid, and the hydrophobic drug in a suitable organic solvent like chloroform. The ratio of lipids can be optimized, but a starting point could be a molar ratio of 50:40:10 (Solid Lipid:Cholesterol:**N,N-Dimethyltetradecylamine**).
- Preparation of the Aqueous Phase:
  - Dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase (typically 5-10°C above the melting point of the solid lipid).[\[4\]](#)[\[5\]](#)
- Emulsification:
  - Add the lipid phase to the heated aqueous phase dropwise while homogenizing at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
- Ultrasonication:
  - Immediately subject the coarse emulsion to high-power probe sonication. Sonication parameters (e.g., 60-80% amplitude for 5-15 minutes) should be optimized to achieve the desired particle size and a low PDI.[\[6\]](#) The process should be carried out in an ice bath to prevent overheating.
- Nanoparticle Formation and Purification:
  - Allow the resulting nanoemulsion to cool down to room temperature while stirring. The solid lipid will recrystallize, forming the SLNs.
  - If an organic solvent was used, it can be removed by stirring at room temperature overnight or by using a rotary evaporator.
  - The SLN dispersion can be further purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

- Characterization:
  - Measure the particle size, PDI, and zeta potential using a dynamic light scattering instrument.
  - Determine the encapsulation efficiency and drug loading using HPLC after separating the free drug from the SLNs.

## Protocol 2: Preparation of siRNA-loaded Lipid Nanoparticles (LNPs) using Microfluidic Mixing

This protocol outlines a more advanced and reproducible method for LNP formulation, which is particularly suitable for encapsulating nucleic acids like siRNA.

Materials:

- **N,N-Dimethyltetradecylamine**
- Phospholipid (e.g., DSPC)
- Cholesterol
- PEG-lipid (e.g., DMG-PEG 2000)
- siRNA
- Ethanol (anhydrous)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

- Microfluidic mixing device (e.g., NanoAssemblr)
- Syringe pumps

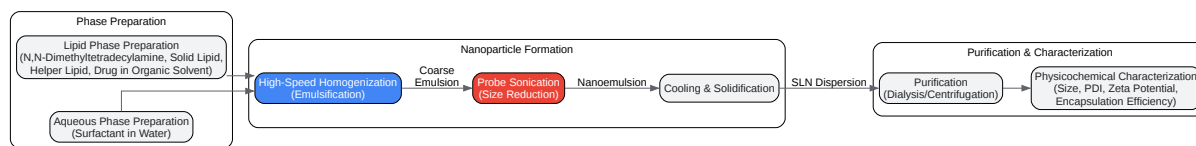
- Dialysis cassettes (e.g., 10 kDa MWCO)
- Fluorometer with a nucleic acid quantification dye (e.g., RiboGreen)
- Particle size and zeta potential analyzer

#### Procedure:

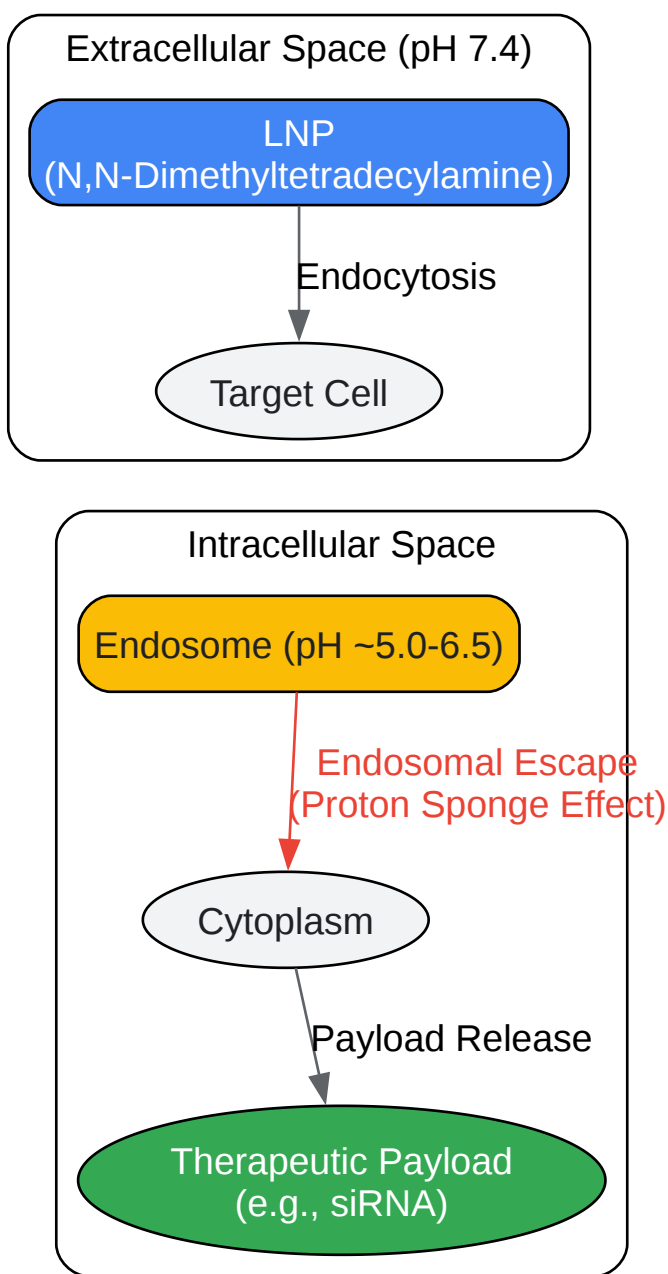
- Preparation of Lipid Stock Solution:
  - Dissolve **N,N-Dimethyltetradecylamine**, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[7] The total lipid concentration can be around 10-25 mM.
- Preparation of siRNA Solution:
  - Dissolve the siRNA in citrate buffer (pH 4.0) at a desired concentration (e.g., 0.1-0.5 mg/mL).
- Microfluidic Mixing:
  - Set up the microfluidic mixing device with two syringe pumps. Load one syringe with the lipid-ethanol solution and the other with the siRNA-aqueous solution.
  - Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase) and total flow rate. The rapid mixing within the microchannels leads to the self-assembly of LNPs with encapsulated siRNA.[8]
- Purification and Buffer Exchange:
  - The resulting LNP dispersion is collected and immediately dialyzed against PBS (pH 7.4) overnight to remove the ethanol and raise the pH. This step neutralizes the surface charge of the ionizable lipid.
- Characterization:
  - Measure the particle size, PDI, and zeta potential of the final LNP formulation.

- Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen). The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).

## Visualizations







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